2-Amino-2-(3-(methylthio)phenyl)ethanol
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Overview
Description
2-Amino-2-(3-(methylthio)phenyl)ethanol is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-(methylthio)phenyl)ethanol typically involves the reaction of 3-(methylthio)benzaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of 3-(methylthio)benzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-(methylthio)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-(methylthio)phenyl)acetaldehyde or 2-(3-(methylthio)phenyl)acetone.
Reduction: Formation of 2-(3-(methylthio)phenyl)ethanol or 2-(3-(methylthio)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(3-(methylthio)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-(methylthio)phenyl)ethanol
- 2-Amino-2-(3-(methylsulfonyl)phenyl)ethanol
- 2-Amino-2-(3-(methylthio)phenyl)propanol
Uniqueness
2-Amino-2-(3-(methylthio)phenyl)ethanol is unique due to the specific positioning of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
InChI Key |
MUFHXIUVJOIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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